molecular formula C15H14O3 B181749 Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 175152-70-2

Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate

Cat. No. B181749
CAS RN: 175152-70-2
M. Wt: 242.27 g/mol
InChI Key: UGDRDPIUCCRDNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Friedel-Crafts alkylation . For instance, the treatment of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of Na2CO3, bis-triphenylphosphine palladium dichloride (PdCl2(PPh3)2), and a mixture of H2O and THF afforded a related compound, methyl-3-bromo-4’-methoxy-[1,1’-biphenyl]-2-carboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate” can be inferred from related compounds. For example, 1,1’-Biphenyl, 3-methyl- has a molecular weight of 168.2344 and a molecular formula of C13H12 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Biphenyl compounds undergo various chemical reactions. For instance, they can undergo electrophilic substitution reactions similar to benzene . Protodeboronation of pinacol boronic esters is another reaction that can be utilized in the synthesis of related compounds .

Scientific Research Applications

Optical Properties and Nonlinear Optical Materials

Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate's derivatives show potential in the study of optical properties and nonlinear optical materials. A study focused on Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, a related compound, highlights its importance in the field of nonlinear optical properties due to its significant hyperpolarizability, which is greater than the standard NLO material urea (Mary et al., 2014).

Liquid Crystal Research

Research on 4-Substituted phenyl 4′-substituted biphenyl-4-carboxylates, which include derivatives of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate, have shown these compounds to be enantiotropic nematogens, important in the field of liquid crystal research. Their crystal structures suggest significant roles in intermolecular interactions (Hori et al., 2005).

Fluorescent Chloride Sensors

In the development of optical sensors, derivatives of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate have been utilized to create fluorescent chloride sensors. This includes the synthesis of Methyl 2′-aminobiphenyl-4-carboxylate, an optical chloride sensor, via selective nitration processes (Das et al., 2021).

Synthesis of Novel Molecular Structures

The compound's derivatives are also pivotal in synthesizing new molecular structures, like 1,4-Dihydro-2H-3-benzoxocine systems, contributing to the field of organic synthesis and expanding the repertoire of available organic compounds (Ahn et al., 2012).

Antiviral and Anti-inflammatory Applications

In medicinal chemistry, derivatives of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate, like Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate, are synthesized as part of research into novel anti-inflammatory agents. Such derivatives are based on structurally related molecules known for their anti-inflammatory activity (Moloney, 2001). Additionally, compounds derived from Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, closely related to Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate, have shown potential as inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).

Mechanism of Action

Target of Action

Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate is a complex organic compound that is often used in various chemical reactions. Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon-carbon bond formation.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially interact with its targets through a series of steps including oxidative addition, transmetalation, and reductive elimination .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it could be involved in pathways related to carbon-carbon bond formation.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .

properties

IUPAC Name

methyl 2-methoxy-4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-10-12(11-6-4-3-5-7-11)8-9-13(14)15(16)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDRDPIUCCRDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630213
Record name Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate

CAS RN

175152-70-2
Record name Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dichlorobis(triphenylphosphine)palladium (29 mg, 0.04 mmol) was added to a solution of methyl 4-chloro-2-methoxybenzoate (904 mg, 4.5 mmol), phenylboronic acid (500 mg, 4.1 mmol) and cesium carbonate (2.7 g, 8.2 mmol) in N,N-dimethylformamide (15 mL) under argon atmosphere, and the mixture was stirred at 120° C. for 8 hours. After the reaction mixture was cooled to room temperature, it was diluted with ethyl acetate. The ethyl acetate layer was washed successively with water and brine, and dried over anhydrous sodium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=10:1) to give the title compound (410 mg, 41.2%) as a colourless oil.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
904 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
29 mg
Type
catalyst
Reaction Step Two
Yield
41.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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